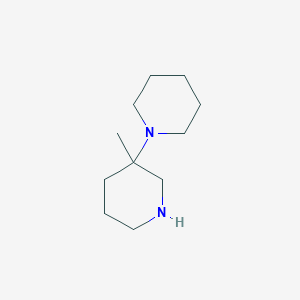

3'-Methyl-1,3'-bipiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’-Methyl-1,3’-bipiperidine is a chemical compound that belongs to the class of bipiperidines These compounds are characterized by the presence of two piperidine rings connected by a single bond The addition of a methyl group at the 3’ position of one of the piperidine rings distinguishes 3’-Methyl-1,3’-bipiperidine from other bipiperidine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-1,3’-bipiperidine typically involves the coupling of two piperidine rings. One common method is the palladium-catalyzed cross-coupling reaction. For instance, the Suzuki coupling reaction can be employed, where a piperidine boronic acid derivative reacts with a halogenated piperidine under the influence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out at elevated temperatures.

Industrial Production Methods: Industrial production of 3’-Methyl-1,3’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. The choice of catalysts, solvents, and purification methods are tailored to ensure cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 3’-Methyl-1,3’-bipiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a substituent on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

3’-Methyl-1,3’-bipiperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mecanismo De Acción

The mechanism of action of 3’-Methyl-1,3’-bipiperidine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction cascades, where the binding of the compound to a receptor triggers a series of intracellular events leading to a physiological response .

Comparación Con Compuestos Similares

1,3’-Bipiperidine: Lacks the methyl group at the 3’ position, which may affect its binding affinity and activity.

4,4’-Bipiperidine: Has a different substitution pattern, leading to variations in chemical reactivity and biological activity.

2,2’-Bipiperidine: Another isomer with distinct properties due to the position of the piperidine rings.

Uniqueness: 3’-Methyl-1,3’-bipiperidine is unique due to the presence of the methyl group, which can influence its steric and electronic properties. This modification can enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry and other applications.

Actividad Biológica

3'-Methyl-1,3'-bipiperidine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2 |

| Molecular Weight | 182.31 g/mol |

| IUPAC Name | 3-methyl-3-piperidin-1-ylpiperidine |

| InChI | InChI=1S/C11H22N2/c1-11(6-5-7-12-10-11)13-8-3-2-4-9-13/h12H,2-10H2,1H3 |

| Canonical SMILES | CC1(CCCNC1)N2CCCCC2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound can act as an agonist or antagonist , influencing physiological responses through several pathways:

- Receptor Binding: The methyl group at the 3' position enhances binding affinity to certain receptors compared to other bipiperidine derivatives.

- Enzyme Interaction: It can modulate enzyme activities, affecting metabolic pathways crucial for various biological functions.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on cultured mammalian cells. In vitro assays have demonstrated its ability to induce cell cycle arrest and apoptosis in specific cancer cell lines. The evaluation of cytotoxicity typically involves:

- Cell Viability Assays: Utilizing techniques such as MTT or LDH release assays to measure the impact on cell viability.

| Assay Type | Measurement Method |

|---|---|

| Cell Viability | MTT assay |

| Membrane Integrity | LDH release |

| Apoptosis Detection | Annexin V staining |

Antihyperglycemic Activity

The compound has been investigated for its potential antihyperglycemic properties. Studies suggest it may inhibit key enzymes involved in glucose metabolism, such as:

- α-Amylase

- α-Glucosidase

These enzymes are critical for carbohydrate digestion, and their inhibition can help manage blood glucose levels.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other bipiperidine derivatives:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 1,3'-Bipiperidine | No methyl group at 3' position | Lower binding affinity |

| 4,4'-Bipiperidine | Different substitution pattern | Varies in reactivity |

| 2,2'-Bipiperidine | Distinct piperidine arrangement | Unique properties |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on Cytotoxicity: A study published in Natural Products evaluated the cytotoxic effects of various bipiperidine derivatives on cancer cell lines. Results indicated that this compound had significant cytotoxic effects compared to its analogs .

- Antidiabetic Potential: Research conducted on the antihyperglycemic effects showed promising results where the compound effectively inhibited α-amylase and α-glucosidase activities in vitro .

Propiedades

Fórmula molecular |

C11H22N2 |

|---|---|

Peso molecular |

182.31 g/mol |

Nombre IUPAC |

3-methyl-3-piperidin-1-ylpiperidine |

InChI |

InChI=1S/C11H22N2/c1-11(6-5-7-12-10-11)13-8-3-2-4-9-13/h12H,2-10H2,1H3 |

Clave InChI |

VOBNKWPXTUNCRX-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCCNC1)N2CCCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.